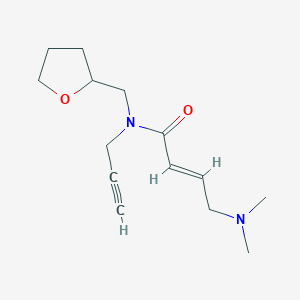
(E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biotechnology, and agriculture. This compound is commonly referred to as DMXAA, and it is a synthetic molecule that was first synthesized in the 1990s. Since then, it has been the subject of numerous scientific studies aimed at exploring its potential uses.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines. These cytokines then target the tumor cells, leading to their destruction. Additionally, DMXAA has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and survival.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. Studies have shown that DMXAA can induce the production of cytokines such as TNF-alpha, IL-6, and IL-12, which are essential for the immune system's function. Additionally, DMXAA has been shown to inhibit the expression of genes that are involved in angiogenesis, which is the formation of new blood vessels.
实验室实验的优点和局限性
One of the main advantages of DMXAA is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one of the limitations of DMXAA is its toxicity, which can limit its use in clinical settings.
未来方向
There are several future directions for research on DMXAA. One area of research is the development of new analogs of DMXAA that have improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of DMXAA and its potential applications in other fields such as biotechnology and agriculture. Finally, clinical trials are needed to determine the safety and efficacy of DMXAA in humans.
合成方法
The synthesis of DMXAA involves several chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 2-methyl-2-butene with dimethylamine to form N,N-dimethyl-2-methyl-2-butene amine. This compound is then reacted with 2-bromoacetaldehyde diethyl acetal to form N-(2-bromoacetyl)-N,N-dimethyl-2-methyl-2-butene amine. The final step involves the reaction of this compound with oxalyl chloride and 2-methyl-2-butene to form DMXAA.
科学研究应用
DMXAA has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DMXAA has potent anti-tumor activity and can induce tumor regression in a variety of cancer models. Additionally, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-9-16(12-13-7-6-11-18-13)14(17)8-5-10-15(2)3/h1,5,8,13H,6-7,9-12H2,2-3H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBJYAIRLGRMK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC#C)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC#C)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

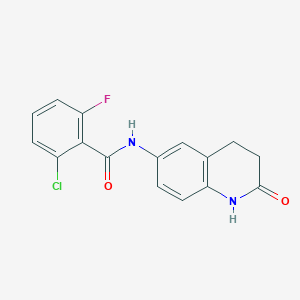
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
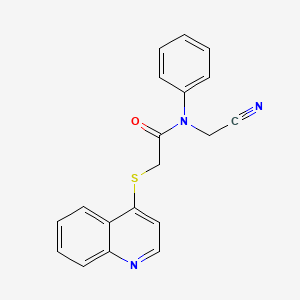
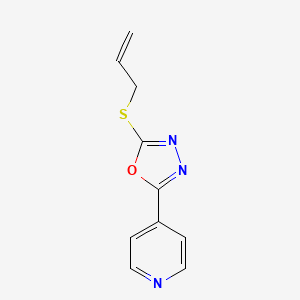
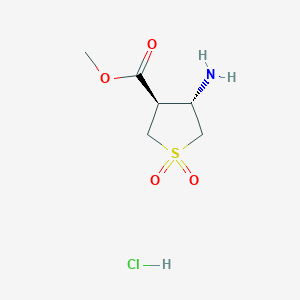
![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)
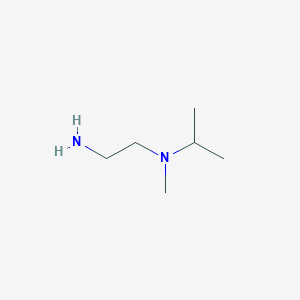
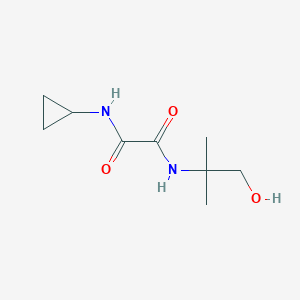
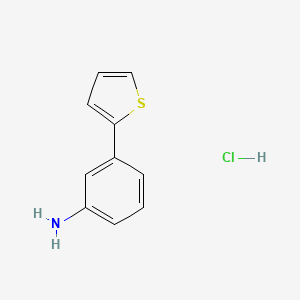
![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)